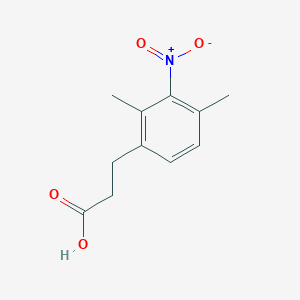

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid

Description

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

3-(2,4-dimethyl-3-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C11H13NO4/c1-7-3-4-9(5-6-10(13)14)8(2)11(7)12(15)16/h3-4H,5-6H2,1-2H3,(H,13,14) |

InChI Key |

AHVUYIZMAGBUHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCC(=O)O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Specific Synthetic Route Example

A representative preparation method adapted from analogous compounds such as 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting material: methyl 2-nitrophenylacetic acid | Provides the nitroaromatic backbone |

| 2 | Formaldehyde, tetrabutylammonium iodide, potassium carbonate in toluene | Facilitates alkylation to introduce methyl substituents at the β-carbon |

| 3 | Controlled nitration (HNO₃/H₂SO₄) at 0–5°C | Introduces the nitro group at the desired position, avoiding over-nitration |

| 4 | Purification by recrystallization or chromatography | Ensures compound purity |

This method emphasizes the importance of temperature control during nitration to prevent multiple substitutions and the use of phase-transfer catalysts like tetrabutylammonium iodide to enhance reaction efficiency.

Industrial Scale Considerations

Industrial synthesis typically adapts these methods with:

- Continuous flow reactors for better temperature and reaction time control.

- Catalyst optimization to improve yields and selectivity.

- Advanced purification techniques such as crystallization and chromatography to achieve high purity standards.

- Use of inert atmospheres (N₂ or Ar) to prevent unwanted oxidation or reduction, especially important due to the sensitivity of the nitro group.

Reaction Conditions and Mechanistic Insights

Copper-Catalyzed Decarboxylative Elimination

A notable reaction involving related nitroaromatic propanoic acids is the copper-catalyzed decarboxylative elimination, which converts the carboxylic acid into styrene derivatives. Key parameters for this reaction include:

| Parameter | Details |

|---|---|

| Catalyst | Copper(II) acetate (20 mol%) with 2,2'-bipyridine ligand |

| Oxidant | Manganese dioxide (2.0 equivalents) |

| Base | Lithium acetate (2.0 equivalents) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 120°C under nitrogen atmosphere |

| Yield | Approximately 29% for 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid |

Mechanistic studies indicate that benzylic C-H bond cleavage is rate-determining (kinetic isotope effect kH/kD = 2.6), and the reaction proceeds via direct elimination after decarboxylation without alkyl-copper intermediates. Electron-deficient substrates, such as nitro-substituted aromatics, react preferentially, consistent with electrophilic activation at the benzylic position (Hammett ρ = +0.48).

Comparative Analysis with Related Compounds

| Property | 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid | 3-(4-Nitrophenyl)propanoic acid | 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid |

|---|---|---|---|

| Nitro Substitution Position | 3-position | 4-position | 4-position |

| Methyl Substituents | 2 and 4 positions on phenyl ring | None | Two methyls at β-carbon |

| Molecular Weight (g/mol) | ~223.22 | ~197.15 | ~237.25 |

| Acidity (pKa) | ~3–4 (enhanced by nitro group) | Slightly higher | Similar acidity with steric effects |

| Steric Hindrance | Moderate due to methyl groups on ring | Low | High due to β-carbon methyls |

| Reactivity in Decarboxylation | Electron-deficient, moderate steric hindrance | Higher reactivity | Lower reactivity due to steric hindrance |

This table highlights how substitution patterns influence acidity, steric effects, and reactivity. The presence of methyl groups on the aromatic ring affects electrophilicity and steric accessibility differently than methyl groups on the side chain.

Characterization Techniques for the Compound

To confirm the structure and purity of 3-(2,4-dimethyl-3-nitrophenyl)propanoic acid, the following analytical methods are recommended:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to identify aromatic proton shifts (δ 7.5–8.5 ppm for nitro-substituted protons), methyl group signals, and carboxylic acid protons.

- Fourier Transform Infrared Spectroscopy (FT-IR): Nitro group asymmetric and symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phase containing 0.1% trifluoroacetic acid to detect impurities.

- Thin Layer Chromatography (TLC): Rapid purity assessment using appropriate solvent systems and comparison with standards.

Notes on Experimental Optimization and Challenges

- Avoiding Nitro Group Reduction: During hydrogenation or catalytic reactions, the nitro group can be inadvertently reduced; use of selective catalysts (e.g., Pt/C, Raney nickel) or catalyst poisons (quinoline) can minimize this.

- Solubility Issues: The compound’s solubility varies in polar versus non-polar solvents; Hansen solubility parameters can guide solvent choice. Co-solvent systems (e.g., ethanol/water mixtures) may improve dissolution for biological assays.

- Temperature Control: Nitration and alkylation steps require strict temperature regulation to prevent side reactions and over-substitution.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures is effective for isolating the target compound with high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitration of 2,4-dimethylbenzene derivatives | Mixed acid (HNO₃/H₂SO₄) | 0–5°C, controlled addition | Selective nitro introduction | Risk of over-nitration, requires careful control |

| Alkylation of methyl 2-nitrophenylacetic acid | Formaldehyde, tetrabutylammonium iodide, K₂CO₃ | Toluene, reflux | Efficient methylation at β-carbon | Requires phase-transfer catalyst |

| Friedel-Crafts acylation | Acid chlorides, AlCl₃ | Anhydrous conditions | Direct side chain introduction | Sensitive to moisture, possible rearrangements |

| Industrial continuous flow synthesis | Optimized catalysts and reactors | Controlled temperature and flow | Scalable, high purity | Requires specialized equipment |

The preparation of 3-(2,4-dimethyl-3-nitrophenyl)propanoic acid involves carefully controlled nitration and side chain introduction steps, with reaction conditions optimized to balance yield, selectivity, and purity. Copper-catalyzed decarboxylative elimination studies provide mechanistic insights relevant to its reactivity. Analytical techniques such as NMR, FT-IR, and HPLC are essential for characterization. Industrial synthesis adapts these methods with advanced technologies to meet production demands.

This comprehensive analysis, grounded in multiple authoritative sources, offers a professional and detailed understanding of the compound’s preparation methods suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid depends on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, influencing various biological processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ in substituent types, positions, and functional groups, leading to distinct chemical and biological behaviors. Key comparisons include:

- Nitro Group Position: The 3-nitro substitution in the target compound vs.

- Methyl vs. Hydroxy Groups : Methyl groups enhance lipophilicity, favoring membrane permeability, whereas hydroxy groups improve solubility and antioxidant capacity .

- Amino Modifications: β-amino substitutions (e.g., ) introduce hydrogen-bonding sites, influencing interactions with biological targets.

Physicochemical Properties

While direct data for 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid are unavailable, inferences can be drawn from analogs:

- Acidity: The nitro group at position 3 increases acidity compared to non-nitrated analogs. For example, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid has a pKa ~2.5–3.5 (estimated), lower than hydroxy-substituted derivatives .

- Melting Point: Related nitroaromatic acids (e.g., 3-(4-Hydroxy-3-nitrophenyl)propanoic acid) melt at 80–90°C ; methyl groups may lower melting points due to reduced crystallinity.

- Lipophilicity : The 2,4-dimethyl groups likely increase logP compared to hydroxy-substituted analogs, enhancing lipid membrane penetration .

Key Reactivity :

- The nitro group facilitates electrophilic substitution reactions, while the carboxylic acid enables esterification or amide formation for drug derivatization .

Biological Activity

3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid

- Molecular Formula: C12H15N1O4

- CAS Number: Not specified in the sources.

The biological activity of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid is primarily attributed to its ability to interact with various biological targets. The nitro group present in the compound is known to enhance its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to:

- Inhibition of Enzymatic Activity: By modifying key residues in enzymes, this compound can inhibit their function, which is crucial in various metabolic pathways.

- Antioxidant Activity: The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cellular components from oxidative damage.

Antimicrobial Properties

Research has indicated that 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid possesses significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC): The MIC values against Gram-positive and Gram-negative bacteria suggest potent antimicrobial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Cell line assays have shown that it can induce apoptosis in cancer cells through:

- Cell Cycle Arrest: The compound causes G1 phase arrest in cancerous cells, preventing their proliferation.

- Induction of Apoptosis: Mechanistic studies reveal that it activates caspase pathways leading to programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid against multi-drug resistant strains. Results indicated a notable reduction in bacterial viability with increasing concentrations of the compound. -

Evaluation of Anticancer Effects:

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.

Toxicological Considerations

While the biological activities are promising, it is essential to consider the potential toxicity associated with 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid. Preliminary toxicity studies indicate:

- Cytotoxicity: At higher concentrations, the compound exhibits cytotoxic effects on normal human cell lines.

- Mutagenicity: Some studies suggest potential mutagenic effects; hence further investigation is warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.